molecular formula C12H15ClN2O3 B3043229 Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate CAS No. 803729-93-3

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate

Cat. No.: B3043229
CAS No.: 803729-93-3
M. Wt: 270.71 g/mol
InChI Key: BKIXWHLSZMQYCT-UHFFFAOYSA-N
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Description

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate ( 803729-93-3) is a white to off-white powder with a minimum purity of 99% . It has the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 g/mol . This compound is designed for use as a key intermediate in research and development for the synthesis of novel pharmaceutical agents, particularly in the field of anticancer therapeutics . The molecule incorporates a 2-chloroethylamino fragment, which is a characteristic structural feature of nitrogen mustard compounds . Nitrogen mustards are a class of agents known for their ability to form DNA interstrand cross-links via the formation of highly reactive aziridinium ions, leading to the inhibition of DNA replication and the induction of apoptosis in rapidly dividing cells . Researchers are exploring its utility, especially in the development of triazine-based nitrogen mustards, which have shown promising time- and dose-dependent cytotoxicity and the induction of apoptosis in glioblastoma cell lines in scientific studies . The product should be stored in a well-closed container, protected from light, and kept in a cool, dry place . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-(2-chloroethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-2-18-11(16)9-4-3-5-10(8-9)15-12(17)14-7-6-13/h3-5,8H,2,6-7H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIXWHLSZMQYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate typically involves the reaction of 3-aminobenzoic acid with 2-chloroethyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitutions allows chemists to modify its structure for specific applications.

Biology

The compound is utilized in biological research for studying enzyme inhibition and protein interactions. Its chloroethyl group exhibits alkylating properties that can disrupt DNA replication processes in cancer cells, making it a candidate for anticancer research. Preliminary studies suggest that it may also possess antibacterial properties, indicating potential in developing new antimicrobial agents.

Medicine

This compound is being investigated for its therapeutic potential, particularly in oncology. Its mechanism involves forming covalent bonds with nucleophilic sites in DNA, leading to cross-linking that inhibits DNA replication—a characteristic desirable in anticancer drugs. Additionally, research into its interactions with enzymes involved in cancer metabolism could pave the way for novel treatments.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development targeting DNA repair mechanisms in cancer cells.

Case Study 2: Antibacterial Properties

Another study explored the antibacterial activity of this compound against several bacterial strains. The findings revealed that this compound exhibited moderate antibacterial effects, warranting further investigation into its mechanism of action and potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a candidate for anticancer research. The ester and urea groups also play a role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate with five structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
This compound (Target Compound) 470476-90-5 C₁₂H₁₅ClN₂O₃ 270.72 Ethyl benzoate, urea-linked 2-chloroethyl group
Ethyl 3-((2-chloroacetamido)methyl)-4-methylbenzoate 886685-63-8 C₁₃H₁₅ClN₂O₃ 282.73 Chloroacetamido group, methyl group at 4-position on benzoate
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate 300827-80-9 C₁₇H₁₅Cl₂NO₄ 368.21 Dichlorophenoxyacetyl group, ethyl benzoate
Methyl 2-[3-(2-chloroethyl)ureido]benzoate 77093-92-6 C₁₁H₁₃ClN₂O₃ 256.69 Methyl ester, urea-linked 2-chloroethyl at 2-position on benzoate
Ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate 1327176-09-9 C₂₅H₁₉ClN₂O₄ 446.90 Chromen ring, 4-chlorophenyl carbamoyl group, ethyl benzoate
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate 91430-70-5 C₁₁H₁₆N₂O₃ 224.25 Amino and hydroxyethylamino groups at 3- and 4-positions on benzoate

Biological Activity

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate, a compound with the molecular formula C₁₂H₁₅ClN₂O₃, has garnered attention in the fields of chemistry and biology due to its potential biological activities. This compound is characterized by a unique structure that includes an ester group, a urea derivative, and a chloroethyl group. Its synthesis typically involves the reaction of 3-aminobenzoic acid with 2-chloroethyl isocyanate, followed by esterification with ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in DNA. The chloroethyl group can form covalent bonds with these sites, leading to cross-linking and inhibition of DNA replication. This property positions the compound as a candidate for anticancer research, as it may interfere with cellular proliferation by disrupting normal DNA function.

Anticancer Potential

Research indicates that compounds with similar structures often exhibit significant anticancer properties. This compound's ability to form DNA cross-links suggests it could be effective against various cancer types. For instance, studies have shown that alkylating agents can induce apoptosis in cancer cells, making this compound a subject of interest for further investigation in cancer therapeutics .

Enzyme Inhibition Studies

In addition to its potential as an anticancer agent, this compound has been studied for its effects on enzyme inhibition. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific data on these interactions remains limited. Further research is needed to elucidate the exact mechanisms and identify potential therapeutic applications .

Case Study: Antitumor Activity

A study conducted on related compounds demonstrated that similar chloroethyl derivatives exhibited significant antitumor activity in vitro. These compounds were effective against various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through the induction of DNA damage and subsequent apoptosis .

Research Findings: Structure-Activity Relationship (SAR)

A comprehensive review of structure-activity relationships (SAR) among chloroethyl-containing compounds highlighted that the presence of both the chloroethyl and urea moieties enhances biological activity. The SAR studies indicated that modifications to these groups could lead to increased potency against cancer cell lines while reducing toxicity to normal cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 3-aminobenzoateLacks chloroethyl and urea groupsLower reactivity
Ethyl 3-({[(2-Bromoethyl)amino]carbonyl}amino)benzoateSimilar structure with bromoethylDifferent reactivity profile
Ethyl 3-({[(2-Hydroxyethyl)amino]carbonyl}amino)benzoateContains hydroxyethyl groupVaries in chemical properties

The comparative analysis reveals that structural variations significantly influence the biological activity of these compounds. This compound stands out due to its potential for higher reactivity and specificity towards biological targets .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves coupling a benzoate ester precursor with a 2-chloroethyl urea derivative. For example, methyl analogs (e.g., methyl 2-[3-(2-chloroethyl)ureido]benzoate) are synthesized via stepwise urea formation using carbodiimide coupling agents . Optimization includes:
  • Temperature Control : Maintaining 0–5°C during urea bond formation to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Use : DMAP (4-dimethylaminopyridine) improves acylation efficiency.
    Yield can be monitored via HPLC (C18 column, acetonitrile/water gradient) to track unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the urea and chloroethyl functional groups in this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Urea NH protons appear as broad singlets at δ 6.5–7.5 ppm, while the chloroethyl group shows splitting patterns at δ 3.6–3.8 ppm (CH₂Cl) .
  • ¹³C NMR : Carbonyl carbons (urea and ester) resonate at δ 160–170 ppm .
  • FT-IR : Urea C=O stretches at ~1680 cm⁻¹; ester C=O at ~1720 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺) and chlorine isotope patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for urea-linked benzoate derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or target specificity. To resolve this:
  • Standardized Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase or urease) with controlled pH and temperature .
  • Structural Analog Comparison : Compare activity with analogs like chlorimuron-ethyl (a sulfonylurea herbicide) to identify critical substituents (e.g., methoxy vs. chloro groups) .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and publication bias .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., cytochrome P450). The urea moiety often forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS can simulate stability of ligand-receptor complexes over 100-ns trajectories, focusing on chloroethyl group dynamics .
  • QSAR Models : Develop models using descriptors like LogP and H-bond acceptors to correlate structure with activity (e.g., IC₅₀) .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to:
  • Acidic/Basic Conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
  • Analytical Tools :
  • HPLC-PDA : Detect degradation products (e.g., hydrolyzed benzoic acid) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Q. What strategies are effective in resolving low solubility issues during in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (70:30 ratio) to enhance bioavailability .
  • Surfactant Addition : Tween-80 (0.1% w/v) improves aqueous dispersion for cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate
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Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate

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